1-methyl-4-nitro-N-[1-(propan-2-yl)piperidin-4-yl]-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidyl group, a nitro group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidyl and pyrazole intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and minimize the production of by-products. The use of advanced purification techniques, such as chromatography, is essential to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-N-(1-isopropyl-4-piperidyl)phenylacetamide
- N-isopropyl-N’-(1-isopropyl-4piperidyl)-hydrazine
Uniqueness
N-(1-ISOPROPYL-4-PIPERIDYL)-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse chemical transformations. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H21N5O3 |
---|---|
Molecular Weight |
295.34 g/mol |
IUPAC Name |
1-methyl-4-nitro-N-(1-propan-2-ylpiperidin-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C13H21N5O3/c1-9(2)17-6-4-10(5-7-17)14-13(19)12-11(18(20)21)8-16(3)15-12/h8-10H,4-7H2,1-3H3,(H,14,19) |
InChI Key |
GSRDEYKJSBNKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC(CC1)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
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